molecular formula C18H17N5O2 B2554997 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline CAS No. 241146-77-0

2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline

Número de catálogo: B2554997
Número CAS: 241146-77-0
Peso molecular: 335.367
Clave InChI: WRLTWXBXJARXKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline is a quinoxaline derivative featuring a piperazine ring substituted at the 4-position with a nitrobenzene group. Quinoxalines, known for their planar heteroaromatic structure, are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes and receptors.

Propiedades

IUPAC Name

2-[4-(4-nitrophenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-23(25)15-7-5-14(6-8-15)21-9-11-22(12-10-21)18-13-19-16-3-1-2-4-17(16)20-18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLTWXBXJARXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or benzil under acidic conditions.

    Substitution with Piperazine: The quinoxaline core is then reacted with piperazine in the presence of a suitable base such as potassium carbonate to form the piperazinylquinoxaline intermediate.

    Introduction of the Nitrophenyl Group: The final step involves the nitration of the piperazinylquinoxaline intermediate using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Step 1: Formation of the Quinoxaline Core

Quinoxalines are typically synthesized via condensation reactions between aromatic diamines (e.g., 1,2-phenylenediamine) and α-dicarbonyl compounds (e.g., ketones, aldehydes). For example, the Clauson-Kaas reaction under microwave irradiation has been used to form pyrrole intermediates, which are later cyclized into quinoxaline derivatives .

Key Reaction Steps and Conditions

Reaction Type Reagents/Conditions Yield/Key Details
Condensation (Quinoxaline Core) 1,2-phenylenediamine + α-dicarbonyl compound (e.g., benzil) + pyridine catalyst High yield (~95%) under optimized conditions
Buchwald–Hartwig Amination Pd₂(dba)₃, BINAP ligand, t-BuONa, toluene, 100°C Substituted piperazine coupling (~85% yield)
Nitration HNO₃/H₂SO₄ (nitrating mixture) or pre-nitro-substituted piperazine Position-specific nitration
Reduction (Nitro → Amine) NaBH₄/CuSO₄ in ethanol or SnCl₂/HCl with subsequent cyclization High-yield nitro reduction (e.g., 85%)

X-ray Crystallography

For related quinoxaline derivatives (e.g., 1a and 1h), X-ray crystallography confirmed solid-state structures, aligning with NMR data .

Spectroscopic Data

  • ¹H NMR : Signals for aromatic protons and piperazine NH groups. For example, in analogous compounds, piperazine protons appear as multiplets around δ 3.8–4.0 ppm .

  • IR : Absorption bands for NO₂ groups (~1520–1350 cm⁻¹) and aromatic C-H stretching (~3060–3000 cm⁻¹) .

Challenges and Considerations

  • Regioselectivity : Nitration and coupling reactions require precise control to avoid side products.

  • Toxicity : Nitro groups may necessitate careful handling due to potential instability.

  • Biological Optimization : SAR studies are critical to balance potency and selectivity, particularly for antiviral applications .

References

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Some derivatives have demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Properties : Triazole derivatives synthesized from this compound have shown antifungal activity by inhibiting the growth of fungal pathogens .
  • Anticancer Potential : The compound's derivatives have been investigated for their anticancer properties, particularly against G protein-coupled estrogen receptor (GPER)-expressing breast cancer cells. These studies suggest that certain modifications can enhance antiproliferative effects .
  • Enzyme Inhibition : Research has indicated that the compound may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's and Parkinson's .

Anticancer Activity

A study published in 2021 focused on the synthesis of pyrrolo[1,2-a]quinoxalines as antiproliferative agents. The findings indicated that structural modifications could lead to promising anticancer compounds targeting GPER-expressing cells .

Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against various microbial strains. Results showed moderate to good activity against specific bacteria, highlighting the need for further exploration of its efficacy against resistant strains .

Enzyme Inhibition Studies

Research into enzyme inhibition revealed that certain derivatives could effectively inhibit cholinesterases, suggesting potential therapeutic applications in treating neurodegenerative conditions .

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
1-(4-Nitrophenyl)piperazinePiperazine derivativeLacks quinoxaline moiety; used in similar studies
2-(4-Chlorophenyl)piperazin-1-ylPiperazine derivativeChlorine substitution alters biological activity
3-(Aminophenyl)quinoxalineQuinoxaline derivativeAmino group enhances solubility and reactivity
2-(3-Methylphenyl)quinoxalineQuinoxaline derivativeMethyl group affects lipophilicity

This table illustrates how variations in substituents influence biological activity and pharmacokinetic properties among related compounds.

Mecanismo De Acción

The mechanism of action of 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Piperazinylquinoxaline Derivatives as PI3K Inhibitors

highlights several piperazinylquinoxaline derivatives with potent PI3Kα inhibitory activity. Key analogs include:

Compound Substituents on Piperazine/Quinoxaline IC50 (PI3Kα)
Compound 22 4-Bromophenylsulfonyl 40 nM
Compound 41 4-Methylsulfonyl + 4-methoxyphenylsulfonyl 24 nM
Compound 39 4-Methylsulfonyl 1.34 μM

Comparison with Target Compound :

  • Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound shares electron-withdrawing characteristics with the sulfonyl groups in Compounds 22 and 41.
  • Steric Effects : The nitro group is smaller than a sulfonyl-substituted phenyl group, which might reduce steric hindrance but also limit interactions with hydrophobic pockets in the enzyme.
Antipsychotic Piperazinylquinoxalines

describes antipsychotic agents like 2-chloro-3-(piperazin-2-yl)quinoxaline (76) and 2-methoxy-3-(piperazin-2-yl)quinoxaline (78). These compounds target dopamine and serotonin receptors, with chloro and methoxy groups modulating receptor affinity and selectivity.

  • Target Compound : The 4-nitrophenyl group may enhance binding to receptors through π-π stacking or electrostatic interactions, but its strong electron-withdrawing nature could reduce blood-brain barrier penetration compared to smaller substituents like methoxy .

Physicochemical and Binding Efficiency

Ligand Efficiency

This suggests that while structural modifications enhance potency, optimizing ligand efficiency (e.g., reducing molecular weight) remains a challenge for this class .

Metabolic Stability

The 4-nitrophenyl group in the target compound may improve metabolic stability compared to analogs with methyl or methoxy groups, as nitro groups are less prone to oxidative metabolism.

Actividad Biológica

The compound 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

Chemical Structure : The compound is characterized by a quinoxaline core substituted with a piperazine moiety and a nitrophenyl group. This unique structure contributes to its biological properties.

Synthesis : Various synthetic routes have been developed to produce quinoxaline derivatives, including this compound. These methods often involve multi-step reactions that allow for the introduction of different substituents to enhance biological activity.

Antiviral Activity

Several studies highlight the antiviral potential of quinoxaline derivatives, including this compound. For instance, quinoxaline compounds have shown efficacy against respiratory viruses such as influenza and coronaviruses. A notable study reported that certain derivatives exhibited IC50 values as low as 0.2164 μM against H1N1, indicating strong antiviral activity with minimal cytotoxic effects .

Antitumor Activity

Quinoxaline derivatives are also being investigated for their antitumor properties. Research has shown that these compounds can inhibit tumor cell proliferation through mechanisms such as topoisomerase II inhibition and DNA intercalation. For example, some derivatives demonstrated IC50 values ranging from 0.29 to 0.90 μM against various cancer cell lines, comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of quinoxalines have been extensively studied. Quinoxaline 1,4-di-N-oxides (QdNOs), a subclass of quinoxalines, exhibit broad-spectrum antimicrobial activities. These compounds have been found effective against bacteria, fungi, and protozoa, with mechanisms that include oxidative stress induction and DNA damage .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Piperazine Moiety : The presence of the piperazine ring is crucial for enhancing solubility and biological activity.
  • Nitrophenyl Substitution : The nitro group may contribute to increased potency by enhancing electron affinity, which can improve interactions with biological targets.

Study on Antiviral Efficacy

In a study focusing on the antiviral efficacy of quinoxaline derivatives, researchers synthesized multiple variants and tested their activity against Bovine Viral Diarrhea Virus (BVDV). One derivative exhibited an EC50 value of 1.7 μM, demonstrating significant inhibition of viral replication in vitro . This suggests that modifications to the piperazine or quinoxaline core could yield even more potent antiviral agents.

Antitumor Mechanism Investigation

Another study investigated the antitumor mechanisms of various quinoxaline derivatives. The most active compounds were found to inhibit topoisomerase II effectively and intercalate into DNA, leading to apoptosis in cancer cells . This highlights the potential of this compound as a scaffold for developing new anticancer therapies.

Q & A

Q. What are the common synthetic routes for preparing quinoxaline derivatives with piperazine substituents?

Quinoxaline cores are typically synthesized via condensation of o-phenylenediamine with α-diketones or their equivalents. For piperazine-substituted derivatives, nucleophilic aromatic substitution or Buchwald–Hartwig coupling is employed. For example, 2-chloro-3-methoxyquinoxaline reacts with piperazine in acetonitrile under reflux to introduce the piperazinyl group . Characterization involves NMR (e.g., δ 7.88 ppm for aromatic protons in CDCl₃) and HPLC for purity validation .

Q. How are quinoxaline derivatives characterized for structural confirmation?

  • NMR spectroscopy : Aromatic protons and piperazine CH₂ groups are resolved in CDCl₃ (e.g., δ 7.88 ppm for aromatic H in ).
  • Mass spectrometry : Molecular ion peaks confirm molecular weight.
  • Melting point analysis : Used to assess purity (e.g., mp 187–190°C for related compounds in ).
  • HPLC : Purity >95% is standard for bioactive compounds .

Q. What in vitro assays are used to evaluate the biological activity of PI3K inhibitors like piperazinylquinoxalines?

  • PI3Kα inhibition : IC₅₀ values are determined via kinase assays (e.g., compounds 22 and 41 in show IC₅₀ values of 40 nM and 24 nM, respectively).
  • Antiproliferative activity : Tested against cancer cell lines (e.g., low micromolar potency in human cell lines).
  • Apoptosis assays : Flow cytometry to detect Annexin V/PI staining .

Advanced Research Questions

Q. How do structural modifications of the piperazine and quinoxaline moieties influence PI3Kα inhibitory activity?

  • Substituent effects : Electron-withdrawing groups (e.g., sulfonyl) enhance activity. Compound 41 (4-(methylsulfonyl)piperazinyl) shows IC₅₀ = 24 nM, while 4-benzoylpiperazinyl analogs (IC₅₀ = 0.10 mM) are less potent .
  • Binding efficiency index (BEI) : BEI = pIC₅₀ / MW × 1000. Despite nanomolar activity, BEI values for piperazinylquinoxalines (~20–25) are comparable to reference inhibitors (e.g., LY294002), suggesting limited ligand efficiency improvements .

Q. How can molecular docking resolve contradictions in activity data for structurally similar analogs?

Docking studies (e.g., with PI3Kα PDB: 3HHM) reveal critical interactions:

  • Sulfonyl groups form hydrogen bonds with Lys802.
  • Quinoxaline π-stacking with Trp780. Discrepancies in activity (e.g., compound 39 vs. 44 in ) may arise from steric clashes or suboptimal orientation of bulky substituents in the ATP-binding pocket .

Q. What strategies improve the pharmacokinetic profile of 2-[4-(4-nitrophenyl)piperazin-1-yl]quinoxaline derivatives?

  • Solubility enhancement : Introduce polar groups (e.g., morpholine in ) or formulate as salts (e.g., dihydrochloride in ).
  • Metabolic stability : Replace labile nitrophenyl groups with trifluoromethyl (see ) or fluorinated analogs ().
  • Plasma protein binding : Optimize logP via substituent tuning (e.g., methylsulfonyl reduces lipophilicity) .

Q. How are quinoxaline derivatives leveraged in targeted imaging or CNS drug discovery?

  • PET probes : Piperazine-linked ¹⁸F-Mefway targets 5-HT₁A receptors ( ).
  • Blood-brain barrier (BBB) penetration : Small, lipophilic analogs (MW < 450 Da) with <5 hydrogen bond donors are prioritized. For example, 6-chloro-2-piperazinylquinoline ( ) shows CNS activity .

Data Contradiction Analysis

Q. Why do some analogs with similar structures exhibit divergent PI3Kα inhibition?

  • Case study : Compound 24 (3-methylpiperazinyl; IC₅₀ = 0.059 mM) vs. compound 29 (4-benzoylpiperazinyl; IC₅₀ = 0.10 mM).
  • Resolution : Steric hindrance from the benzoyl group in compound 29 disrupts binding to the hydrophobic region of PI3Kα, validated via molecular dynamics simulations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.